Molecular Weight and Lipophilicity Differentiation from Methyl Carbamate Analog
The target compound, phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate, exhibits a molecular weight of 402.5 g/mol, which is 62.1 g/mol higher than the methyl carbamate analog (340.4 g/mol) . This increase, driven by the phenyl ring, corresponds to a calculated increase in cLogP of approximately 1.2 log units when compared to the methyl analog using standard computational methods [1]. Such a difference in lipophilicity directly impacts membrane permeability and metabolic stability profiles, making these two compounds non-interchangeable in cellular assays.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 402.5 g/mol; cLogP ≈ 4.1 (estimated based on phenyl carbamate) |
| Comparator Or Baseline | Methyl 4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxylate; MW = 340.4 g/mol; cLogP ≈ 2.9 |
| Quantified Difference | ΔMW = 62.1 g/mol; ΔcLogP ≈ 1.2 |
| Conditions | Computational estimation using fragment-based cLogP; no experimental logP or permeability data available for direct comparison. |
Why This Matters
A difference of 1.2 log units in cLogP can mean a 10- to 20-fold difference in membrane partitioning, which is critical when selecting a compound for cell-based screening or in vivo studies.
- [1] Estimated cLogP values based on fragment contribution methods (e.g., ClogP, ALOGPS) for phenyl vs. methyl carbamate substituents. Exact experimental logP values are not reported in the open literature. View Source
